An In-depth Technical Guide to Antibacterial Agent 188 (Poloxamer 188)
An In-depth Technical Guide to Antibacterial Agent 188 (Poloxamer 188)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Antibacterial agent 188" most commonly refers to Poloxamer 188 , a synthetic block copolymer surfactant. While not a conventional antibiotic with a specific bactericidal or bacteriostatic mechanism of action, Poloxamer 188 exhibits antimicrobial properties, particularly against bacterial biofilms, and is often used in formulations with other active agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and antimicrobial-related data for Poloxamer 188.
Poloxamer 188 is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1] Its structure gives it amphiphilic properties, allowing it to act as a surfactant, emulsifier, and solubilizing agent.[1] These properties are key to its function in various pharmaceutical applications, including its role in interacting with biological membranes.
Chemical Structure
Poloxamer 188 is a synthetic polymer with the general chemical structure shown below. It consists of a central hydrophobic block of polypropylene (B1209903) oxide surrounded by two hydrophilic blocks of polyethylene (B3416737) oxide.
General Structure of Poloxamer 188
For Poloxamer 188, the approximate values for 'a' and 'b' are:
-
a ≈ 80
-
b ≈ 27
The average molecular weight of Poloxamer 188 is approximately 8400 Daltons.[1]
Mechanism of Action
The primary mechanism of action of Poloxamer 188 is not directly antibacterial in the traditional sense of inhibiting specific metabolic pathways. Instead, its effects are largely attributed to its surfactant properties and its ability to interact with and stabilize cell membranes.
The proposed mechanism involves the insertion of the hydrophobic PPO core into damaged or disordered regions of the bacterial cell membrane, while the hydrophilic PEO chains remain in the aqueous environment. This interaction is thought to:
-
Stabilize and repair membrane defects: By "patching" holes in the cell membrane, Poloxamer 188 can reduce leakage of cellular contents and maintain membrane integrity.
-
Alter membrane fluidity: The incorporation of poloxamer molecules into the lipid bilayer can change the physical properties of the membrane, which may indirectly affect the function of membrane-associated proteins.
-
Inhibit biofilm formation: Surfactants can interfere with the initial attachment of bacteria to surfaces, a critical step in biofilm formation. Poloxamer 188 has been shown to have anti-adhesive effects on microbial attachment.[2]
-
Disrupt mature biofilms: The surfactant properties can help to break down the extracellular polymeric substance (EPS) matrix of established biofilms, potentially increasing the susceptibility of the embedded bacteria to other antimicrobial agents.
The following diagram illustrates the conceptual mechanism of Poloxamer 188's interaction with a damaged bacterial cell membrane.
Caption: Conceptual diagram of Poloxamer 188 interacting with a damaged cell membrane.
Data Presentation
Quantitative data on the standalone antimicrobial activity of Poloxamer 188 is not extensively reported in the literature. It is most often studied as part of a formulation with other antimicrobial agents. The following tables summarize available data.
Table 1: Antimicrobial Activity of Poloxamer 188 in Combination with Propolis
| Formulation | Test Organism | Observation | Reference |
| Propolis in 5% to 20% Poloxamer 188 | Staphylococcus aureus | Complete inhibition of bacterial growth for 18 hours in a time-kill kinetics assay. | [3] |
| Propolis in Poloxamer 188 formulation | Candida albicans | Significant reduction in cell numbers compared to the control. | [3] |
Table 2: Anti-biofilm Activity of Poloxamer 188-containing Solutions
| Solution | Test Organism | Observation | Reference |
| Solution containing PHMB and Poloxamer 188 surfactant | Pseudomonas aeruginosa biofilm | Increasing levels of eradication with increasing concentration and exposure time. | [4] |
Table 3: Cytotoxicity Data for Poloxamer 188
| Cell Line | Concentration | Observation | Reference |
| HepG-2 cell lines | IC₅₀ of 6.736 µM (for allicin-loaded gelatin nanoparticles coated with Poloxamer 188) | The coating of nanoparticles with Poloxamer 188 rendered them more cytotoxic, with a 2-fold lower IC₅₀ than uncoated nanoparticles and a 4-fold lower IC₅₀ than allicin (B1665233) solution alone. | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of the antimicrobial properties of agents like Poloxamer 188.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Poloxamer 188 Stock Solution: Prepare a stock solution of Poloxamer 188 in a suitable solvent (e.g., sterile deionized water or appropriate buffer) at a concentration that is at least twice the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the Poloxamer 188 stock solution to well 1.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly, and then transfer 100 µL to well 3. Continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no Poloxamer 188), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Poloxamer 188 that completely inhibits visible growth of the microorganism.
Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Method)
-
Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating each well with a bacterial suspension and incubating for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Removal of Planktonic Cells: After incubation, gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Treatment with Poloxamer 188: Add different concentrations of Poloxamer 188 to the wells containing the established biofilms and incubate for a defined period.
-
Staining with Crystal Violet: After treatment, wash the wells again with PBS to remove the Poloxamer 188 solution. Add a 0.1% crystal violet solution to each well and incubate at room temperature to stain the biofilms.
-
Washing and Solubilization: Remove the crystal violet solution and wash the wells with PBS until the control wells are clear. Add 200 µL of 95% ethanol (B145695) to each well to solubilize the bound stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm remaining.
The following diagram illustrates a general experimental workflow for antimicrobial susceptibility testing.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Conclusion
Poloxamer 188, while not a primary antibacterial agent, demonstrates properties that are of significant interest in drug development, particularly in the context of anti-biofilm strategies and as a formulation excipient that can enhance the activity of other antimicrobials. Its primary mechanism of action is centered on its interaction with and stabilization of cell membranes. Further research is warranted to fully elucidate its standalone antimicrobial efficacy and to optimize its use in combination therapies against challenging bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of poloxamer‐based surfactants in wound care and efficacy on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Propolis in Poloxamer Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
